
(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
While specific synthesis methods for this compound are not available, the synthesis of similar compounds often involves difluoromethylation processes . Difluoromethylation is a field of research that has seen significant advances in recent years, with methods developed for the formation of X–CF2H bonds where X is C (sp), C (sp2), C (sp3), O, N, or S .Wissenschaftliche Forschungsanwendungen
Thiophene-Based Compounds in Material Science and Pharmaceuticals
Thiophene derivatives, due to their sulfur-containing heteroaromatic ring, play a significant role in material science and pharmaceuticals. These compounds exhibit a wide range of biological activities, including antibacterial, antifungal, antioxidant, and antiproliferative effects. Additionally, polymeric thiophenes are utilized in electronics, such as in thin-film transistors and organic light-emitting transistors, highlighting their importance in advanced material science (Nagaraju et al., 2018).
Fluorinated Fluorophores in Spectroscopy
The fluorination of fluorophores, such as benzophenones and xanthones, enhances their photostability and spectroscopic properties. This modification leads to compounds with tunable absorption and emission spectra, offering scalable access to fluorinated analogs of key spectroscopic reagents. Such advancements facilitate the development of novel fluorophores for various scientific applications, including imaging and diagnostics (Woydziak et al., 2012).
Boric Acid Ester Intermediates in Organic Synthesis
Boric acid ester intermediates, especially those with benzene rings, serve as key intermediates in organic synthesis. These compounds are often obtained through multi-step substitution reactions and analyzed using techniques like FTIR, NMR spectroscopy, and mass spectrometry. Their molecular structures and physicochemical properties are further investigated using density functional theory (DFT), providing insights into their stability and reactivity (Huang et al., 2021).
Tubulin Polymerization Inhibition in Cancer Research
Compounds like (4-Methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone inhibit tubulin polymerization and induce G2/M arrest, triggering apoptosis in leukemia cells. Such mechanisms are essential for developing anticancer therapies, as they target the cell cycle and promote cell death in tumor cells. This approach demonstrates the potential of chemically modified compounds in therapeutic applications, particularly in oncology (Magalhães et al., 2013).
Isoflavonoids Synthesis in Natural Product Chemistry
The oxidative rearrangement of chalcones with thallium(III) nitrate is a method for synthesizing isoflavonoids, a class of compounds with various biological activities. This technique has been used to create natural isoflavonoids like sophorol and violanone, showcasing the versatility of chemical syntheses in accessing biologically active natural products (Farkas et al., 1974).
Eigenschaften
IUPAC Name |
[2-(difluoromethylsulfanyl)phenyl]-[7-(2-fluorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3NO3S2/c20-15-7-3-1-5-13(15)17-9-10-23(11-12-28(17,25)26)18(24)14-6-2-4-8-16(14)27-19(21)22/h1-8,17,19H,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYIYEASYGOQMQN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2F)C(=O)C3=CC=CC=C3SC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3NO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-((Difluoromethyl)thio)phenyl)(7-(2-fluorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N~4~-(4-ethoxyphenyl)-N~6~-(3-methylbutyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2988244.png)
![7-Fluoro-2-methyl-3-[[1-[3-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2988245.png)

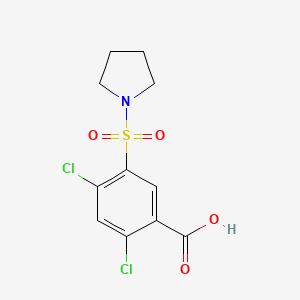

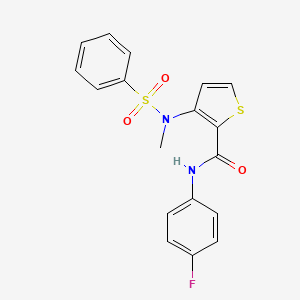
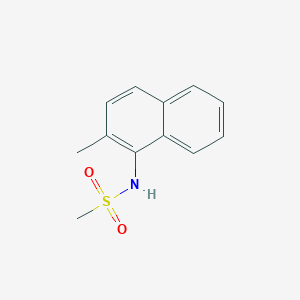
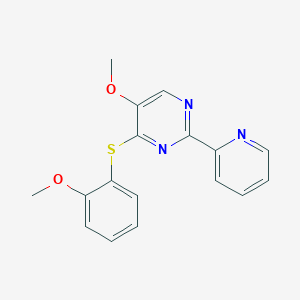

![7-(4-chlorophenyl)-2-(4-methoxyphenyl)-5-methyl-N-(pyridin-3-yl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2988259.png)
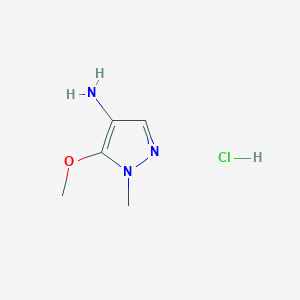
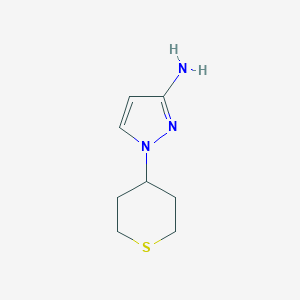
![2-(2-Chlorophenyl)-N-[(4-methoxythian-4-yl)methyl]acetamide](/img/structure/B2988264.png)
